molecular formula C29H36N2O B400648 5-{[1,1'-BIPHENYL]-4-YL}-3-{4'-PROPYL-[1,1'-BI(CYCLOHEXANE)]-4-YL}-1,2,4-OXADIAZOLE

5-{[1,1'-BIPHENYL]-4-YL}-3-{4'-PROPYL-[1,1'-BI(CYCLOHEXANE)]-4-YL}-1,2,4-OXADIAZOLE

Cat. No.: B400648
M. Wt: 428.6g/mol
InChI Key: NHAXVEBJEMIHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a bicyclohexyl group, and an oxadiazole ring, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole typically involves multiple steps, starting with the preparation of the biphenyl and bicyclohexyl precursors. These precursors are then subjected to cyclization reactions to form the oxadiazole ring. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
  • trans, trans-4’-Butyl-4-(3,4-difluorophenyl)bicyclohexyl
  • 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Uniqueness

Compared to similar compounds, 5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C29H36N2O

Molecular Weight

428.6g/mol

IUPAC Name

5-(4-phenylphenyl)-3-[4-(4-propylcyclohexyl)cyclohexyl]-1,2,4-oxadiazole

InChI

InChI=1S/C29H36N2O/c1-2-6-21-9-11-23(12-10-21)25-13-17-26(18-14-25)28-30-29(32-31-28)27-19-15-24(16-20-27)22-7-4-3-5-8-22/h3-5,7-8,15-16,19-21,23,25-26H,2,6,9-14,17-18H2,1H3

InChI Key

NHAXVEBJEMIHHT-UHFFFAOYSA-N

SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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